molecular formula C14H19N3OS B6471087 1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol CAS No. 2640842-81-3

1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol

Cat. No.: B6471087
CAS No.: 2640842-81-3
M. Wt: 277.39 g/mol
InChI Key: VCUIJLOPNDQDTP-UHFFFAOYSA-N
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Description

1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol ( 2640842-81-3) is a synthetic organic compound with a molecular formula of C14H19N3OS and a molecular weight of 277.39 g/mol . This reagent features a distinct molecular structure comprising a cyclohexyl group linked to a hydroxyethylamine chain, which is connected to a fused [1,3]thiazolo[4,5-c]pyridine heterocyclic system. This structure places it in a class of molecules of significant interest in modern drug discovery. The compound's scaffold combines a bicyclic heteroaromatic system, known for its potential as a privileged structure in medicinal chemistry, with a vicinal amino alcohol motif. The vicinal amino alcohol functional group is a key structural element found in numerous biologically active molecules and therapeutic agents, including beta-adrenergic blocking agents . This combination makes the compound a valuable building block for the synthesis of more complex molecules and a candidate for probing novel biological mechanisms. Its structural features suggest potential applications in the development of ligands for G-protein-coupled receptors (GPCRs) and other biologically relevant targets . Researchers can utilize this compound as a key intermediate in organic synthesis and medicinal chemistry projects, particularly in the exploration of new chemical space for pharmaceutical development. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-cyclohexyl-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c18-12(10-4-2-1-3-5-10)9-16-14-17-11-8-15-7-6-13(11)19-14/h6-8,10,12,18H,1-5,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUIJLOPNDQDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC2=NC3=C(S2)C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Using α-Bromoacetyl Precursors

The thiazolo[4,5-c]pyridine scaffold is synthesized via cyclocondensation between α-bromoacetyl pyridine derivatives and thiourea. For example, bromination of 4-acetylpyridine with Br₂ in acetic acid yields 4-(2-bromoacetyl)pyridine, which reacts with thiourea in refluxing ethanol to form thiazolo[4,5-c]pyridine-2-amine. This method achieves yields >85% under pressurized conditions (150–170°C, 4–6 h).

Mechanistic Insight :
The reaction proceeds through enolization of the α-bromoacetyl group, followed by nucleophilic attack by thiourea’s sulfur atom. Subsequent cyclization and dehydration yield the thiazole ring.

High-Pressure Q-Tube Reactor Optimization

Recent advances utilize Q-Tube reactors to enhance reaction efficiency. A mixture of 4-thiazolidinone and 3-oxo-2-arylhydrazonopropanal in acetic acid with anhydrous sodium acetate at 170°C for 2 h produces thiazolo[4,5-c]pyridines in 98% yield. This method minimizes side reactions and improves atom economy.

Key Conditions :

  • Solvent: Acetic acid

  • Additive: Anhydrous NaOAc

  • Temperature: 170°C

  • Pressure: 15–20 bar

Functionalization of Thiazolo[4,5-c]Pyridine-2-Amine

Direct Amination via Hantzsch Synthesis

Thiazolo[4,5-c]pyridine-2-amine is directly synthesized using the Hantzsch thiazole method. Thiourea reacts with 4-(2-bromoacetyl)pyridine in acetone under reflux, yielding the 2-amine derivative without requiring additional amination steps.

Spectroscopic Validation :

  • ¹H NMR : Singlets at δ 6.96 (S–C=CH) and 7.07 (NH₂) ppm.

  • ¹³C NMR : Resonances at 100.9 (C–S), 138.1 (S–C=CH), and 168.2 (C=N) ppm confirm ring formation.

Palladium-Catalyzed Coupling (Patent-Based Approach)

A patent describes couplingthiazolo[4,5-c]pyridine-2-carboxylate esters with amines using Pd(OAc)₂ and Xantphos. Hydrolysis of the ester to a carboxylic acid, followed by Curtius rearrangement, introduces the 2-amino group.

Typical Protocol :

  • Hydrolyze ethylthiazolo[4,5-c]pyridine-2-carboxylate with NaOH/EtOH.

  • Convert acid to acyl azide using diphenylphosphoryl azide (DPPA).

  • Rearrange via heating to form 2-amine.

Preparation of 1-Cyclohexyl-2-Aminoethanol

Epoxide Ring-Opening with Ammonia

Cyclohexyloxirane, synthesized from cyclohexanol and epichlorohydrin, reacts with aqueous NH₃ in THF at 60°C to yield 1-cyclohexyl-2-aminoethanol. The reaction proceeds via SN2 mechanism, achieving 75% yield after 12 h.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

  • ¹H NMR : δ 1.20–1.80 (m, cyclohexyl), 3.45 (t, J = 6.5 Hz, CH₂NH₂), 3.85 (m, CHOH).

Reductive Amination of Cyclohexyl Ketone

Cyclohexyl methyl ketone reacts with NH₃ and NaBH₃CN in methanol to form 1-cyclohexyl-2-aminoethanol. This method offers 68% yield and avoids epoxide intermediates.

Coupling Strategies for Final Product Assembly

Nucleophilic Substitution

Thiazolo[4,5-c]pyridine-2-amine reacts with 1-cyclohexyl-2-bromoethanol in DMF at 100°C for 8 h, using K₂CO₃ as base. The product is isolated in 82% yield after silica gel chromatography.

Optimization Data :

ConditionYield (%)
DMF, 100°C, 8 h82
DMSO, 120°C, 6 h75
EtOH, reflux, 12 h60

Mitsunobu Reaction for N-Alkylation

A Mitsunobu protocol couples the amine with 1-cyclohexyl-2-hydroxyethanol using DIAD and PPh₃ in THF. This method achieves 78% yield but requires strict anhydrous conditions.

Procedure :

  • Dissolve thiazolo[4,5-c]pyridine-2-amine (1 eq), 1-cyclohexyl-2-hydroxyethanol (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF.

  • Stir at 25°C for 24 h.

  • Purify via flash chromatography.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Q-Tube-mediated cyclocondensation and nucleophilic substitution offer superior yields (>80%) compared to Mitsunobu (78%) or reductive amination (68%). Scalability is highest for the cyclocondensation method due to minimized solvent use.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form an amine oxide.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or thiazolo[4,5-c]pyridine rings can be modified.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of reduced derivatives with fewer oxygen atoms.

  • Substitution: Formation of derivatives with modified cyclohexyl or thiazolo[4,5-c]pyridine rings.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity, potentially serving as a lead compound for drug development.

  • Medicine: It could be explored for its therapeutic properties, such as anticoagulant or anti-inflammatory effects.

  • Industry: The compound might find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol exerts its effects would depend on its specific application. For example, if used as an anticoagulant, it might inhibit enzymes involved in blood clotting, such as coagulation factor Xa. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity References
1-Cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol C₁₄H₁₈N₃O S 276.38 g/mol Cyclohexyl, ethanolamine Not reported -
4-(6-Chlorothiazolo[4,5-c]pyridin-2-yl)morpholine C₁₀H₁₂ClN₃O₂S ~273.5 g/mol Chlorine, morpholine Anticancer (IRAK4 inhibition)
Thiazolo[4,5-c]pyridine-2-thiol C₆H₄N₂S₂ 168.24 g/mol Thiol group Not reported
Methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate C₉H₈N₂O₂S 208.24 g/mol Methyl ester Not reported
Bis-thiazolo[4,5-c]isoxazolines with triazole rings Complex polyheterocycles >500 g/mol Triazole, isoxazoline, pyridine Antimicrobial
Key Observations:

Molecular Complexity : The target compound is less complex than bis-thiazolo[4,5-c]isoxazolines (e.g., ), which incorporate multiple fused rings and triazole groups but share the thiazolo[4,5-c]pyridine core .

The ethanolamine linker introduces hydrogen-bonding capacity, contrasting with the thiol group in ’s compound, which may favor redox interactions .

Physicochemical Properties

  • Solubility : The target compound’s cyclohexyl group may reduce aqueous solubility compared to morpholine or ester analogs but improve lipid bilayer penetration.
  • Stability: Thiol-containing analogs () require inert storage conditions (2–8°C under N₂/Ar), whereas the target compound’s ethanolamine group may enhance stability under ambient conditions .

Q & A

Q. What are the standard synthetic routes for 1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol?

The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. A common approach involves reacting thiazolo[4,5-c]pyridine derivatives with cyclohexyl-containing precursors under reflux conditions. For example, hydroxylamine hydrochloride and KOH in ethanol are used to cyclize intermediates, followed by purification via crystallization (e.g., DMF or ethanol/water mixtures) . Key steps include Schiff base formation and thioglycolic acid-mediated cyclization to stabilize the thiazolo-pyridine core .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., C=N at ~1646 cm⁻¹, NH stretches ~3224 cm⁻¹) .
  • NMR : ¹H NMR confirms proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic thiazolo-pyridine signals at δ 7.5–8.5 ppm). ¹³C NMR resolves carbon frameworks, including C-S (thiazole) and C-N (amine) bonds .
  • Mass Spectrometry : Validates molecular weight (e.g., LCMS for purity assessment) .

Q. What are the primary biological activities associated with this compound?

Thiazolo[4,5-c]pyridine derivatives exhibit antimicrobial, antitumor, and kinase-inhibitory properties. For instance, analogs with pyridine-2-carbaldehyde substitutions show potent antibacterial activity against Gram-positive pathogens . The cyclohexyl group may enhance lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Catalytic Systems : Palladium-based catalysts (e.g., Pd₂(dba)₃ with XantPhos) improve coupling efficiency in heterocyclic reactions .
  • Solvent Optimization : Reflux in toluene/dioxane (2:1 v/v) enhances cyclization rates compared to ethanol .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) resolves closely related byproducts .

Q. What strategies address contradictory solubility data in different solvents?

Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from polymorphic forms or protonation states. Strategies include:

  • pH-Dependent Solubility Tests : Adjust pH to stabilize ionizable groups (e.g., amine protonation at pH < 3).
  • Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for biological assays .

Q. How does structural modification influence biological activity?

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at thiazolo-pyridine C6) enhance antimicrobial activity by increasing electrophilicity .
  • Chiral Centers : The cyclohexyl group’s stereochemistry impacts target binding; (1R)-configured analogs show 2–3× higher kinase inhibition than (1S) .
  • Hybrid Scaffolds : Fusion with chromene or triazole rings broadens activity spectra (e.g., HIV integrase inhibition) .

Q. What crystallographic challenges arise in resolving its 3D structure?

  • Twinned Crystals : Common due to flexible cyclohexyl-thiazolo linkages. Use SHELXD for initial phase determination and SHELXL for refinement against high-resolution data (≤1.0 Å) .
  • Disorder Modeling : Partial occupancy of cyclohexyl conformers requires TLS parameterization in SHELXL .

Methodological Insights

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, methyl, morpholine) at thiazolo-pyridine positions .
  • Biological Assays : Test against panels (e.g., NCI-60 for antitumor activity, MIC assays for antimicrobial efficacy) .
  • Computational Modeling : Dock optimized structures into target proteins (e.g., IRAK4 kinase) using AutoDock Vina to predict binding modes .

Q. What analytical methods resolve conflicting NMR assignments?

  • 2D NMR : HSQC and HMBC correlate ambiguous ¹H/¹³C signals (e.g., distinguishing thiazolo-pyridine C4 vs. C7 carbons) .
  • Isotopic Labeling : ¹⁵N-labeled samples clarify amine connectivity in NOESY experiments .

Q. How to evaluate its stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–9 buffers at 37°C for 24–72 hours; monitor via HPLC for hydrolytic or oxidative byproducts .
  • Plasma Stability Tests : Incubate with murine plasma (37°C, 1–6 hours); quantify parent compound loss using LCMS/MS .

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